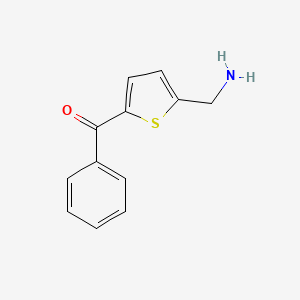

(5-Benzoylthiophen-2-yl)methanamine

Descripción

Contextualization of Thiophene-Based Chemical Scaffolds in Modern Organic Chemistry

Thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle, serves as a fundamental building block in the vast landscape of organic chemistry. eprajournals.com Its structural similarity to benzene (B151609) allows it to participate in many of the same chemical reactions, yet the presence of the sulfur heteroatom imparts unique electronic properties and reactivity patterns. eprajournals.com This has made thiophene and its derivatives highly valuable scaffolds in the development of new materials and therapeutic agents. eprajournals.comeurekaselect.com

Significance of Benzoylthiophene Derivatives as Privileged Structures in Chemical Synthesis and Mechanistic Investigations

Benzoylthiophene derivatives, which feature a benzoyl group attached to a thiophene ring, represent a class of compounds with significant utility in both chemical synthesis and biological studies. While closely related to the extensively studied benzothiophenes, which are bicyclic structures containing a fused benzene and thiophene ring, benzoylthiophenes themselves are recognized for their diverse pharmacological potential. eurekaselect.comnih.gov

Benzothiophene (B83047) derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govresearchgate.net This broad range of activity underscores the importance of the thiophene scaffold in interacting with various biological targets. The benzoyl group, a ketone flanked by a benzene and another chemical group, is a common feature in many biologically active molecules and can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition processes. The combination of a thiophene ring and a benzoyl group can thus give rise to molecules with interesting and potentially useful biological profiles.

The synthesis of benzoylthiophene derivatives can be achieved through various established methods in organic chemistry, such as Friedel-Crafts acylation of thiophenes. The reactivity of these compounds can be further exploited to create more complex molecular architectures, making them valuable intermediates in multi-step synthetic sequences.

Fundamental Structural Elements of (5-Benzoylthiophen-2-yl)methanamine and Their Research Implications

The thiophene ring acts as the central scaffold, providing a stable, aromatic core. The substitution pattern at the 2 and 5 positions is common in thiophene chemistry and allows for a relatively linear arrangement of the substituents.

The benzoyl group introduces a carbonyl moiety and a phenyl ring. The carbonyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and pi-stacking interactions. This part of the molecule is often found in compounds designed to interact with biological macromolecules like enzymes and receptors.

The methanamine group (-CH₂NH₂) at the 2-position introduces a basic primary amine. nih.govcymitquimica.com This group can be protonated under physiological conditions, imparting a positive charge to the molecule and potentially influencing its solubility and ability to form ionic interactions. Primary amines are also versatile chemical handles, allowing for further modification of the molecule through reactions such as acylation, alkylation, and Schiff base formation. The presence of this reactive group opens up possibilities for creating libraries of related compounds for structure-activity relationship studies. For instance, the reactivity of aminomethyl thiophenes has been demonstrated in their use in photoredox-catalyzed reactions to create more complex molecular scaffolds. acs.org

The combination of these structural elements in this compound results in a molecule with a defined three-dimensional shape and a distribution of functional groups that could facilitate interactions with specific biological targets. Research on this molecule could explore its potential as an inhibitor of enzymes where a combination of aromatic, hydrophobic, and charged interactions are important for binding. Furthermore, its structure makes it an interesting candidate for use as a building block in the synthesis of more complex heterocyclic systems.

Compound Data

| Compound Name |

| This compound |

| 2-(Aminomethyl)thiophene |

| 3-(Aminomethyl)thiophene |

| Benzene |

| Thiophene |

Chemical Properties of Related Aminomethylthiophenes

| Property | 2-(Aminomethyl)thiophene | 3-(Aminomethyl)thiophene |

| Molecular Formula | C₅H₇NS | C₅H₇NS |

| Molecular Weight | 113.18 g/mol | 113.18 g/mol |

| IUPAC Name | thiophen-2-ylmethanamine | thiophen-3-ylmethanamine |

| Synonyms | (2-Thienyl)methylamine | 3-Thiophenemethanamine |

| CAS Number | 27757-85-3 | 27757-86-4 |

Structure

3D Structure

Propiedades

IUPAC Name |

[5-(aminomethyl)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXQVCUZDIIDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Computational Structural Analysis

Spectroscopic Techniques for Definitive Structural Elucidation

A thorough characterization of (5-Benzoylthiophen-2-yl)methanamine would necessitate the application of several high-resolution spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Proton and Carbon Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H NMR would be expected to provide information on the chemical environment of each proton, including those on the thiophene (B33073) and benzene (B151609) rings, as well as the methylene (B1212753) and amine groups. Similarly, ¹³C NMR would identify all unique carbon atoms. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for definitively assigning the proton and carbon signals and establishing the connectivity within the molecule. However, no published studies containing this specific NMR data for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is vital for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would confirm its molecular formula. Furthermore, by analyzing the fragmentation patterns under mass spectrometric conditions, researchers could deduce the structural components of the molecule. This valuable data is not present in the available literature for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, IR analysis would be expected to show characteristic absorption bands for the amine (N-H stretching), the carbonyl (C=O stretching) of the benzoyl group, and vibrations associated with the thiophene and benzene rings. A detailed vibrational analysis based on experimental IR data is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and helps to characterize its chromophoric system. For this compound, the conjugated system comprising the benzoyl group and the thiophene ring would be expected to give rise to distinct absorption bands in the UV-Vis spectrum. No such experimental data has been reported.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, as well as revealing any intermolecular interactions such as hydrogen bonding in the crystal lattice. There are no published crystallographic studies for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy, such as circular dichroism, would be relevant if chiral derivatives of this compound were to be synthesized and studied. This technique is used to determine the enantiomeric excess and absolute configuration of chiral molecules. As there is no literature on the synthesis or resolution of chiral derivatives of this compound, no chiroptical data is available.

Chemical Reactivity and Mechanistic Investigations of 5 Benzoylthiophen 2 Yl Methanamine

Reactivity of the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in (5-Benzoylthiophen-2-yl)methanamine is fundamentally influenced by its aromatic character and the electronic effects of its substituents: the electron-withdrawing benzoyl group at the 5-position and the electron-donating aminomethyl group at the 2-position.

Electrophilic Aromatic Substitution Reactivity Profiles

The thiophene ring is known to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), with some estimates suggesting a reactivity 10⁷ times greater for bromination. wikipedia.org This heightened reactivity is due to the ability of the sulfur atom to stabilize the cationic intermediate, known as a Wheland intermediate or σ-complex, formed during the reaction. wikipedia.orgmasterorganicchemistry.com Electrophilic attack preferentially occurs at the C2 and C5 positions, which are α to the sulfur atom. wikipedia.org

In this compound, the α-positions (C2 and C5) are already substituted. Therefore, electrophilic attack would be directed to the β-positions (C3 and C4). The directing effects of the existing substituents must be considered:

Benzoyl Group (-COPh): This is a deactivating group due to its electron-withdrawing nature (both by resonance and induction), which destabilizes the positively charged intermediate. In benzene chemistry, such groups are meta-directors. libretexts.org In the context of the thiophene ring, it deactivates the adjacent C4 position.

Methanamine Group (-CH₂NH₂): The aminomethyl group is generally considered an activating group. While the nitrogen's lone pair is not directly conjugated with the ring, the group can exert a weak electron-donating inductive effect.

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

| Position | Influence of Benzoyl Group (at C5) | Influence of Methanamine Group (at C2) | Predicted Outcome |

|---|---|---|---|

| C3 | Deactivating (ortho) | Activating (ortho) | Substitution disfavored |

| C4 | Deactivating (meta) | Activating (meta) | Most likely site of substitution |

Oxidation Reactions of the Thiophene Moiety

The oxidation of the thiophene ring can proceed via two main pathways: attack at the sulfur atom or at the carbon-carbon double bonds. wikipedia.org

Oxidation at Sulfur: Treatment with oxidizing agents like trifluoroperacetic acid or m-chloroperoxybenzoic acid (m-CPBA) can oxidize the sulfur atom to a thiophene S-oxide and subsequently to a thiophene 1,1-dioxide. wikipedia.orgresearchgate.net These S-oxides are often reactive species that can undergo Diels-Alder-type dimerizations. wikipedia.org

Epoxidation: Oxidation can also lead to the formation of a thiophene-2,3-epoxide, which can then rearrange. wikipedia.org

For this compound, the electron-withdrawing benzoyl group would make the thiophene ring less electron-rich and therefore less susceptible to oxidation compared to unsubstituted thiophene. Conversely, the primary amine of the methanamine group is itself susceptible to oxidation, which could lead to a complex mixture of products under oxidative conditions. Research on the ionic hydrogenation of thiophenes indicates that the first step involves the addition of a proton to the C2 position, highlighting the ring's interaction with acidic and oxidative environments. researchgate.net

Nucleophilic Attack Pathways (e.g., at ring sulfur in related systems)

While thiophenes are generally more reactive towards electrophiles, nucleophilic substitution can occur, particularly when the ring is substituted with strong electron-withdrawing groups. uoanbar.edu.iqedurev.in The reactivity of thiophenes in nucleophilic substitutions is noted to be at least 1000 times greater than their benzene analogues. uoanbar.edu.iq The benzoyl group on this compound would facilitate nucleophilic attack on the ring carbons by stabilizing the resulting negative charge in the intermediate.

The possibility of nucleophilic attack at the ring sulfur has been considered in theoretical studies. The involvement of sulfur's 3d orbitals in resonance can lead to contributing structures with an expanded octet and a positive charge on the sulfur, potentially making it an electrophilic center. uoanbar.edu.iqedurev.in In certain specialized systems, this pathway can be significant, although attack at the ring carbons is more common. For this compound, a strong nucleophile could potentially attack the C5 carbon, facilitated by the adjacent benzoyl group, leading to displacement of the benzoyl group or ring opening under harsh conditions.

Reactivity of the Benzoyl Ketone Moiety

The benzoyl group introduces a rich field of photochemical reactivity centered on the carbonyl functional group.

Photoreactivity and Excited State Dynamics of Benzoylthiophenes

The photochemistry of benzoylthiophenes is dictated by the nature of their lowest excited triplet states. Like benzophenone, these compounds can have low-lying n,π* and π,π* triplet states. The n,π* triplet state, where a non-bonding electron on the carbonyl oxygen is promoted to an antibonding π* orbital, is typically responsible for hydrogen abstraction reactions. cdnsciencepub.comcdnsciencepub.com

Studies on 2-benzoylthiophene (B1677651) show that it emits from a triplet with n,π* character and can undergo photocycloaddition with olefins. cdnsciencepub.com However, the quantum yields for photochemical reactions of benzoylthiophenes are generally lower than that of benzophenone, suggesting efficient competing deactivation pathways. cdnsciencepub.com

Table 2: Quantum Yields for Ketone Disappearance in Isopropanol

| Compound | Quantum Yield (Φ) |

|---|---|

| Benzophenone | 1.23 |

| 2-Benzoylthiophene | 0.17 |

| 3-Benzoylthiophene | 0.25 |

Data sourced from Traynard and Blanchi, as cited in cdnsciencepub.com.

This data indicates that while benzoylthiophenes are photochemically active, their reactivity is significantly quenched compared to benzophenone.

A key feature of this compound is the presence of the aminomethyl group at the 2-position, which provides a source for intramolecular hydrogen abstraction by the photoexcited benzoyl group. This process is analogous to the well-studied photoreaction of o-methylbenzophenone, which upon irradiation, undergoes intramolecular hydrogen abstraction from the methyl group to form a short-lived photoenol. cdnsciencepub.com This intramolecular pathway is highly efficient and significantly reduces the likelihood of intermolecular reactions. cdnsciencepub.com

For this compound, upon excitation to the n,π* triplet state, the carbonyl oxygen can abstract a hydrogen atom from the adjacent aminomethyl group (-CH₂NH₂). This can occur from either the methylene (B1212753) (-CH₂) or the amine (-NH₂) positions.

γ-Hydrogen Abstraction: Abstraction of a hydrogen from the methylene group (a γ-hydrogen relative to the carbonyl oxygen) would result in the formation of a 1,4-biradical intermediate.

δ-Hydrogen Abstraction: Abstraction of a hydrogen from the amine group (a δ-hydrogen) would also form a biradical species.

These biradical intermediates can then undergo various subsequent reactions, such as cyclization to form a five or six-membered ring containing nitrogen and oxygen, or reverse hydrogen transfer to regenerate the starting material. This intramolecular hydrogen abstraction serves as a highly effective quenching mechanism for the excited triplet state, likely leading to low quantum yields for any intermolecular photoreactions. This type of reaction has been explored for its potential in synthetic chemistry and its role in photochromic systems. cdnsciencepub.comtaylorfrancis.com

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the benzoyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.comyoutube.com This is a fundamental reaction of ketones and leads to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The reactivity of the carbonyl group can be influenced by both steric and electronic factors.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a new single bond. The resulting alkoxide intermediate is then typically protonated to yield the final alcohol product. The rate of addition can be enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

| Nucleophile | Product Type | General Reaction Conditions |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol | Methanol or Ethanol as solvent |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Cyanide (e.g., from HCN/KCN) | Cyanohydrin | Buffered aqueous solution |

| Water | Hydrate (B1144303) (gem-diol) | Acid or base catalysis |

| Alcohol (R'-OH) | Hemiketal/Ketal | Acid catalysis, removal of water |

This table presents plausible nucleophilic addition reactions based on the general reactivity of ketones.

Reduction and Oxidation Reactions of the Ketone

The ketone of the benzoyl group can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The choice of reagent can depend on the presence of other functional groups in the molecule. Sodium borohydride is a milder reagent and is generally selective for aldehydes and ketones.

Conversely, while the ketone itself is generally resistant to further oxidation under mild conditions, strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. However, such reactions are less common for simple ketones.

Reactivity of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) in this compound is a key site of reactivity, functioning as both a nucleophile and a base.

Nucleophilic Reactivity and Basicity Investigations

The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic. khanacademy.org It can react with a variety of electrophiles. The nucleophilicity of the amine is influenced by the electronic properties of the thiophene ring and the benzoyl substituent. The electron-withdrawing nature of the benzoyl group might slightly decrease the nucleophilicity of the amine compared to an unsubstituted aminomethylthiophene.

As a base, the primary amine can accept a proton to form an ammonium (B1175870) salt. The basicity is a measure of its ability to do so and is quantified by its pKa value. The specific pKa of this compound would determine its protonation state at a given pH.

Formation of Imines, Amides, and Urea (B33335) Derivatives

The nucleophilic nature of the primary amine allows for the synthesis of a wide range of derivatives.

Imines: Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This reaction is reversible and typically involves the removal of water to drive the equilibrium towards the product. libretexts.org

Amides: The primary amine can be acylated by reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. youtube.comnih.govkhanacademy.org This is a robust and widely used reaction in organic synthesis.

Urea Derivatives: Reaction of the primary amine with isocyanates or with reagents like phosgene (B1210022) or its equivalents (followed by another amine) yields urea derivatives. nih.govnih.govgoogle.com The urea functionality is a common motif in medicinal chemistry. nih.gov

| Reagent Class | Derivative Formed | General Reaction Conditions |

| Aldehyde or Ketone | Imine (Schiff Base) | Acid catalysis, often with azeotropic removal of water |

| Acyl Chloride or Anhydride | Amide | Aprotic solvent, often with a non-nucleophilic base |

| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC), solvent like DCM or DMF |

| Isocyanate (R-N=C=O) | Urea | Aprotic solvent |

This table summarizes common reactions of the primary amine functionality leading to the formation of imines, amides, and ureas.

Theoretical and Computational Chemistry Studies on 5 Benzoylthiophen 2 Yl Methanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule. These methods allow for the determination of stable conformations, the analysis of electronic structure, and the prediction of chemical reactivity.

Density Functional Theory (DFT) for Ground State Geometries, Vibrational Frequencies, and Conformational Landscapes

Density Functional Theory (DFT) stands as one of the most widely used methods for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. dntb.gov.ua For a molecule like (5-Benzoylthiophen-2-yl)methanamine, DFT calculations, commonly employing a hybrid functional such as B3LYP combined with a Pople-style basis set like 6-311G(d,p), are instrumental in optimizing the ground state geometry. nih.govresearchgate.net This process involves finding the minimum energy structure on the potential energy surface.

The conformational landscape of this compound is dictated by the rotational freedom around the single bonds connecting the thiophene (B33073) ring to the benzoyl group and the methanamine moiety. DFT calculations can map this landscape to identify the most stable conformers and the energy barriers between them. The optimized geometry provides key structural parameters.

Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-S (Thiophene) | ~1.72 Å |

| Bond Length | C-N (Methanamine) | ~1.46 Å |

| Bond Length | C-C (Thiophene-Benzoyl) | ~1.48 Å |

| Bond Angle | O=C-C (Benzoyl) | ~121° |

| Bond Angle | C-S-C (Thiophene) | ~92° |

| Dihedral Angle | Thiophene-Benzoyl | ~30-40° |

Furthermore, DFT calculations can compute the harmonic vibrational frequencies of the molecule. asianpubs.org These frequencies are crucial for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies) and for simulating the infrared (IR) spectrum of the molecule.

Ab Initio Methods for High-Accuracy Energy Calculations

While DFT is a workhorse for geometry optimization, ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, are often employed for higher accuracy in energy calculations. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be used to perform single-point energy calculations on the DFT-optimized geometries. researchgate.net These computationally intensive methods serve as a "gold standard" to benchmark the accuracy of the chosen DFT functional. For instance, a theoretical analysis of the excited states in the related 2-benzoylthiophene (B1677651) molecule utilized ab initio methods based on multiconfigurational wave functions to achieve high accuracy. researchgate.netresearchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the methanamine group. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing benzoyl group. semanticscholar.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. semanticscholar.org

Interactive Table 2: Predicted Frontier Molecular Orbital Energies of this compound.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -5.80 | Electron-donating capability |

| LUMO Energy | ~ -1.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.85 | Chemical reactivity and stability |

Note: These values are hypothetical and based on typical results for similar thiophene derivatives calculated with DFT. nih.gov

Computational Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can simulate various spectroscopic properties, providing a direct comparison with experimental data and aiding in spectral assignment.

IR Spectrum: As mentioned, the vibrational frequencies and their corresponding intensities calculated using DFT can be plotted to generate a theoretical IR spectrum. biointerfaceresearch.com This simulated spectrum is invaluable for assigning the absorption bands observed in an experimental spectrum to specific vibrational modes of the molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. bendola.comajol.info The calculations provide theoretical chemical shifts for each nucleus, which generally show excellent correlation with experimental values after appropriate scaling or referencing.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent Density Functional Theory (TD-DFT). bendola.com This method provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths for the transitions between the ground state and various excited states, allowing for the simulation of the UV-Vis spectrum. For related benzoylthiophenes, the lowest energy absorption is typically an n → π* transition associated with the carbonyl group. researchgate.net

Interactive Table 3: Predicted Spectroscopic Data for this compound.

| Spectroscopy | Functional Group / Atom | Predicted Signal |

| IR Frequency | N-H stretch (amine) | ~3400-3300 cm⁻¹ |

| IR Frequency | C=O stretch (benzoyl) | ~1640-1660 cm⁻¹ |

| ¹H NMR Shift | -NH₂ protons | ~1.5-2.5 ppm |

| ¹H NMR Shift | Thiophene protons | ~7.0-7.8 ppm |

| ¹³C NMR Shift | C=O carbon | ~190 ppm |

| UV-Vis λmax | n → π* transition | ~330-350 nm |

| UV-Vis λmax | π → π* transition | ~280-300 nm |

Note: These are representative values expected for the compound based on its functional groups and data from analogous structures.

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for exploring potential reaction pathways and elucidating reaction mechanisms. For a molecule like this compound, one could investigate reactions such as nucleophilic addition to the carbonyl group or reactions involving the amine functionality.

The process begins with locating the geometries of the reactants and products. Then, a transition state (TS) search is performed to find the saddle point on the potential energy surface that connects them. The geometry of the TS represents the highest energy point along the reaction coordinate. Once a candidate TS is found, a frequency calculation is performed to confirm it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To definitively link the transition state to the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. bg.ac.rs This analysis maps the minimum energy path downhill from the TS, ensuring that it leads to the correct reactant and product wells. Studies on the photoreaction of 2-benzoylthiophene with other molecules have successfully used DFT to model the mechanism, suggesting that a charge transfer followed by a proton transfer is a likely pathway in its photochemical reactions. sci-hub.seacs.org A similar approach could be applied to understand the reactivity of the title compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations allow for the study of molecular motion and solvent effects at finite temperatures. mdpi.com MD simulations use classical mechanics and a force field to model the interactions between atoms over time.

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility in solution. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the preferred conformations and the dynamics of the flexible side chains. diva-portal.orghuji.ac.il Analysis of the MD trajectory can reveal important information about solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the methanamine group and surrounding water molecules. Such simulations are critical for bridging the gap between theoretical gas-phase models and real-world solution-phase chemistry.

Chemical Transformations and Derivatization Strategies of 5 Benzoylthiophen 2 Yl Methanamine

Functionalization at the Amine Nitrogen

The primary amine group is a key handle for introducing a wide array of functional groups and for constructing more complex molecular architectures.

The nucleophilic nature of the primary amine in (5-Benzoylthiophen-2-yl)methanamine allows for straightforward acylation, alkylation, and reductive amination reactions.

Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, reaction with chloroacetyl chloride would yield N-chloroacetyl derivatives, which are versatile intermediates for further substitution reactions niscpr.res.in. The synthesis of N-substituted benzamide (B126) and acetamide (B32628) derivatives is a common strategy in the development of new bioactive molecules researchgate.netnih.govkfupm.edu.sa. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that these transformations are readily achievable.

Alkylation: Direct alkylation of the amine with alkyl halides can lead to mono- and di-alkylated products. However, controlling the degree of alkylation can be challenging.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) by condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) khanacademy.org. This method is widely used for the synthesis of N-substituted amines nih.gov.

A representative reaction scheme for the reductive amination of this compound with a generic aldehyde is shown below:

Scheme 1: Reductive Amination of this compound

| Reagent | Product Type | Reference |

| Acyl Halides/Anhydrides | N-Acyl Derivatives | niscpr.res.inresearchgate.netnih.govkfupm.edu.sa |

| Aldehydes/Ketones + Reducing Agent | N-Alkyl Derivatives | khanacademy.orgnih.gov |

The reaction of the primary amine of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases (imines). These imines are not only important final products but also serve as key intermediates for the synthesis of various heterocyclic systems through subsequent cyclization reactions.

For example, Schiff bases can undergo cyclocondensation reactions with various reagents to form a wide range of heterocyclic structures. While direct examples involving this compound are scarce in the literature, analogous reactions with other thiophene (B33073) derivatives are well-established. For instance, the cyclization of chalcones derived from 2-acetyl-benzothiophene with hydrazine (B178648) hydrate (B1144303) is a known route to pyrazoline derivatives niscpr.res.in. These reactions highlight the potential of the amine functionality in this compound to act as a building block for more complex heterocyclic systems.

| Reactant | Intermediate/Product | Reaction Type | Reference |

| Aldehyde/Ketone | Schiff Base (Imine) | Condensation | niscpr.res.inbldpharm.com |

| Schiff Base + Cyclizing Agent | Heterocyclic Compound | Cyclocondensation | niscpr.res.in |

Functionalization of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. Furthermore, the introduction of a halogen atom onto the thiophene ring opens up possibilities for various transition metal-catalyzed cross-coupling reactions.

Halogenation: Direct halogenation of the thiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation will be directed by the existing substituents on the thiophene ring. The benzoyl and aminomethyl groups will influence the regioselectivity of the substitution. Generally, electrophilic substitution on a 2-substituted thiophene preferentially occurs at the 5-position. However, since the 5-position is already occupied by the benzoyl group in the parent compound, substitution is expected to occur at the other available positions of the thiophene ring, likely guided by steric and electronic factors. The halogenation of benzene (B151609) and its derivatives is a well-understood process, often requiring a Lewis acid catalyst khanacademy.orgchemistrysteps.comlibretexts.orgyoutube.com.

Nitration: Nitration of the thiophene ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strongly deactivating nature of the benzoyl group and the directing effect of the aminomethyl group (or its protonated form under acidic conditions) will determine the position of the incoming nitro group.

Sulfonation: Sulfonation can be achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the regiochemical outcome will be governed by the electronic and steric effects of the substituents. The synthesis of sulfonate and sulfamate (B1201201) derivatives of related benzothiophene (B83047) systems has been reported as a strategy to obtain biologically active compounds researchgate.net.

The introduction of a halide (e.g., Br, I) onto the thiophene ring of this compound provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: A halogenated derivative of this compound can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of arylalkynes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.

Stille Coupling: The Stille reaction couples the halo-derivative with an organotin compound, again catalyzed by palladium. This method is also effective for creating new C-C bonds.

These coupling reactions are instrumental in extending the molecular framework and synthesizing complex derivatives. The choice of coupling partner allows for the introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups nih.govnih.govresearchgate.netmdpi.comrsc.org.

| Reaction | Reactants | Product |

| Halogenation | This compound + Halogenating Agent (e.g., NBS) | Halo-(5-benzoylthiophen-2-yl)methanamine |

| Nitration | This compound + HNO₃/H₂SO₄ | Nitro-(5-benzoylthiophen-2-yl)methanamine |

| Sulfonation | This compound + H₂SO₄/SO₃ | This compound sulfonic acid |

| Sonogashira Coupling | Halo-derivative + Terminal Alkyne | Alkynyl-derivative |

| Suzuki-Miyaura Coupling | Halo-derivative + Boronic Acid/Ester | Aryl/Alkenyl-derivative |

| Stille Coupling | Halo-derivative + Organostannane | Aryl/Alkenyl-derivative |

Modifications of the Benzoyl Phenyl Ring

The benzoyl phenyl ring offers another site for chemical modification, primarily through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions are governed by the deactivating, meta-directing effect of the carbonyl group.

Common electrophilic substitution reactions that can be performed on the benzoyl phenyl ring include nitration, halogenation, and sulfonation. These reactions would introduce the respective functional groups at the meta-position relative to the carbonyl group. Further derivatization of these newly introduced functional groups can lead to a wide range of analogs with modified properties. For example, a nitro group can be reduced to an amine, which can then undergo the same set of reactions as the primary amine on the thiophene moiety.

Introduction of Electron-Withdrawing and Electron-Donating Substituents to Modulate Electronic Properties

The electronic properties of the this compound scaffold can be finely tuned by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either the thiophene or the benzoyl ring. These modifications can significantly impact the molecule's reactivity, polarity, and potential interactions with biological targets.

The introduction of substituents alters the electron density distribution across the aromatic rings. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the aromatic system, which can enhance its nucleophilicity. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the electron density, rendering the aromatic ring more electrophilic. These electronic perturbations can influence the compound's binding affinity to target proteins and its metabolic stability.

For instance, in related benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO2 group has been shown to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the energy gap. This modulation of the frontier molecular orbitals is a key strategy in tuning the electronic and charge transport properties of organic molecules.

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Potential Effects

| Substituent Type | Example Group | Chemical Formula | Potential Effect on Electronic Properties |

| Electron-Donating | Methoxy | -OCH₃ | Increases electron density, enhances nucleophilicity |

| Methyl | -CH₃ | Increases electron density | |

| Amino | -NH₂ | Strongly increases electron density | |

| Electron-Withdrawing | Nitro | -NO₂ | Decreases electron density, enhances electrophilicity |

| Cyano | -CN | Decreases electron density | |

| Trifluoromethyl | -CF₃ | Strongly decreases electron density through inductive effect |

Structural Simplification or Extension of the Benzoyl Moiety

Alterations to the benzoyl moiety of this compound offer another critical strategy for derivatization. These modifications can range from simplification, such as replacing the phenyl group with a smaller alkyl or cycloalkyl group, to extension, involving the introduction of larger, more complex aromatic or heterocyclic systems.

Structural simplification can be employed to probe the essential structural requirements for a desired activity and to potentially improve properties such as solubility and metabolic stability. Replacing the benzoyl group with, for example, a cyclohexanecarbonyl group would alter the planarity and conformational flexibility of this portion of the molecule.

Conversely, the extension of the benzoyl moiety can introduce new interaction points with a target. For example, the synthesis of derivatives with substituted phenyl rings or the replacement of the phenyl group with other aromatic systems like naphthyl or pyridyl can explore additional binding pockets. In the development of related benzoylpiperidine compounds, modification of the benzoyl portion has been a key strategy to enhance biological activity by targeting specific lipophilic channels in enzymes. Similarly, in a series of 2-amino-3-aroyl-thiophenes, the nature and position of substituents on a phenylpiperazine moiety, which is analogous to a modified benzoyl group, were found to have a fundamental influence on their allosteric enhancer activity.

The synthesis of such derivatives often involves standard organic chemistry transformations. For instance, analogs with different benzoyl groups can be prepared by the acylation of a suitable thiophene precursor with different acyl chlorides or by Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

Table 2: Examples of Structural Modifications to the Benzoyl Moiety

| Modification Strategy | Example Modification | Resulting Moiety | Potential Impact |

| Simplification | Replacement of phenyl with cyclohexyl | Cyclohexanecarbonyl | Increased conformational flexibility, altered lipophilicity |

| Replacement of phenyl with methyl | Acetyl | Reduced steric bulk | |

| Extension | Introduction of a para-chlorophenyl group | 4-Chlorobenzoyl | Introduction of a halogen bond donor, altered electronic properties |

| Replacement of phenyl with a naphthyl group | Naphthoyl | Increased surface area for potential π-π stacking interactions | |

| Replacement of phenyl with a pyridyl group | Pyridinoyl | Introduction of a hydrogen bond acceptor |

Applications As Synthetic Intermediates in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic and Polycyclic Architectures

While commercially available as a "building block," a thorough review of scientific literature and patent databases reveals no specific, published examples of (5-Benzoylthiophen-2-yl)methanamine being utilized as a precursor for the synthesis of complex heterocyclic or polycyclic systems. The inherent reactivity of its primary amine and ketone functionalities theoretically allows for its use in cyclization and condensation reactions to form novel ring systems, but such applications have not been documented in peer-reviewed research to date.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The development of new therapeutic agents often relies on novel molecular scaffolds. Thiophene-containing compounds are of significant interest in medicinal chemistry. However, the specific application of this compound as a direct precursor for known pharmacologically active agents is not established in the literature.

Design and Synthesis of Allosteric Modulators of G Protein-Coupled Receptors (e.g., Adenosine (B11128) Receptors)

There is no documented evidence in scientific journals or patents that this compound has been used in the design or synthesis of allosteric modulators for G protein-coupled receptors, including adenosine receptors. Research in this area has focused on other isomers, such as 2-amino-3-benzoylthiophenes, but not on the this compound scaffold itself.

Utilization in the Construction of Somatostatin (B550006) Receptor Subtype 4 (SSTR4) Agonists

The somatostatin receptor subtype 4 (SSTR4) is a G protein-coupled receptor that has emerged as a promising therapeutic target for pain and inflammation. google.comnih.gov Somatostatin is a hormone that regulates various physiological functions by inhibiting the secretion of other hormones and is involved in neurotransmission. wikipedia.orgclevelandclinic.org The development of selective SSTR4 agonists is an area of active research, with several classes of compounds being investigated. google.comnih.govnih.govbiorxiv.orgnih.gov

Despite the interest in SSTR4 agonists, a review of the relevant scientific and patent literature does not indicate that this compound has been utilized as an intermediate or precursor in the synthesis of any reported SSTR4 agonists. The documented agonists belong to structurally distinct chemical classes. For instance, J-2156 is a nonpeptide, peptidomimetic compound, while other research has focused on venom-derived peptides like consomatin Fj1 and various heterocyclic structures disclosed in patents. nih.govnih.gov None of these synthetic pathways involve this compound.

Table 1: Representative Classes of Reported SSTR4 Agonists

| Class | Example Compound(s) | Reference(s) |

|---|---|---|

| Peptidomimetics | J-2156 | nih.gov |

| Venom-Derived Peptides | Consomatin Fj1 | nih.govbiorxiv.orgnih.gov |

| Pyrrolidine Carboxamides | Disclosed in WO 2010/059922 | google.com |

| Aza-bicyclo[3.1.0]hexane Derivatives | Disclosed in WO2014184275A1 | google.comgoogle.com.pg |

| N-(pyrrolidine-3-yl or piperidin-4-yl)acetamides | Disclosed in WO 2023/187677 A1 | nih.gov |

Intermediate in the Synthesis of Macrocyclic Compounds

Macrocyclic compounds are large ring structures often explored for their unique pharmacological properties due to their conformational pre-organization and ability to bind to challenging protein targets. There are no published reports or patents demonstrating the use of this compound as an intermediate in the synthesis of macrocyclic compounds.

Role in Catalyst and Material Science Development

The potential for thiophene-based compounds to be used in the development of catalysts or novel materials, such as polymers or organic electronics, is a general area of academic interest. However, a specific investigation into this compound for these purposes has not been reported in the scientific literature. Therefore, its role in catalyst and material science development remains undocumented.

Future Research Directions and Emerging Challenges in 5 Benzoylthiophen 2 Yl Methanamine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Table 1: Potential Sustainable Synthetic Strategies and Research Objectives

| Synthetic Strategy | Key Research Objective | Potential Advantages |

|---|---|---|

| Optimized Suzuki Coupling | Minimize palladium catalyst loading; explore water or biomass-derived solvents. | Reduced cost and metal contamination; improved safety profile. |

| Direct C-H Benzoylation | Develop a highly regioselective catalyst for the C-5 position of a thiophene-2-methanamine derivative. | Eliminates pre-functionalization steps, improving atom economy. |

| Reductive Amination | Streamline the conversion of 5-benzoyl-2-carbaldehyde using novel catalytic systems. | Provides a convergent route from a common intermediate. |

In-Depth Mechanistic Studies Using Advanced Time-Resolved Spectroscopy

The benzoylthiophene moiety suggests that (5-Benzoylthiophen-2-yl)methanamine possesses interesting photophysical properties. However, a detailed understanding of its excited-state dynamics is currently absent. Advanced spectroscopic techniques are essential to map the energy dissipation pathways following photoexcitation. Ultrafast transient absorption (TA) spectroscopy, with femtosecond time resolution, can be employed to track the evolution of excited states in real-time. rsc.org Such studies are critical for determining the lifetimes of singlet and triplet states, identifying charge-transfer characteristics, and understanding the kinetics of processes like intersystem crossing. frontiersin.org

For potential applications in organic electronics, time-resolved spectroscopic ellipsometry (TRSE) offers a powerful, non-invasive method to probe the dynamic optical properties and charge generation phenomena in thin films of the material or its derivatives. optica.org This technique can elucidate phenomena on a picosecond timescale, providing crucial data on the material's response to light in a solid-state environment. optica.org Combining experimental data with theoretical simulations will be vital for a comprehensive interpretation. chemrxiv.org

Table 2: Application of Time-Resolved Spectroscopy to this compound

| Spectroscopic Technique | Information Gained | Timescale | Relevance |

|---|---|---|---|

| Transient Absorption (TA) | Excited-state absorption, ground-state bleach, stimulated emission kinetics. | Femtoseconds to Nanoseconds | Elucidates fundamental photophysical pathways (e.g., internal conversion, intersystem crossing). rsc.orgfrontiersin.org |

| Time-Resolved Fluorescence | Fluorescence lifetime, quenching dynamics. | Picoseconds to Nanoseconds | Quantifies radiative decay pathways and interactions with other molecules. |

Rational Design of Derivatives for Modulated Reactivity and Selectivity via Computational Methods

Computational chemistry provides an indispensable toolkit for accelerating the discovery of new functional molecules. By using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its hypothetical derivatives before committing to laborious synthesis. acs.org

Future computational work should focus on building a systematic structure-property relationship database. This would involve in-silico modification of the core structure—for instance, by adding electron-donating or electron-withdrawing groups to the benzoyl ring or the thiophene (B33073) nucleus—and calculating the impact on key parameters. These parameters include the HOMO-LUMO gap (relevant for electronic applications), excited-state energies (relevant for photochemistry), and proton affinity (relevant for catalytic applications). Such a rational design approach can guide synthetic efforts toward derivatives with optimized properties, whether for enhanced light absorption, improved charge transport, or specific catalytic activity. chemrxiv.org

Table 3: Computationally Guided Design Parameters for Derivatives

| Target Property | Computational Parameter to Modulate | Example Modification |

|---|---|---|

| Electronic Band Gap | HOMO-LUMO Energy Levels | Add electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) groups. |

| Light Absorption | Vertical Excitation Energies (TD-DFT) | Extend π-conjugation (e.g., replace benzoyl with naphthoyl). |

| Catalytic Activity | Proton Affinity, Transition State Energies | Modify basicity of the amine via N-alkylation or N-arylation. |

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique combination of a primary amine, a thiophene ring, and a benzoyl ketone in this compound opens the door to a wide range of unexplored chemical transformations. The amine can serve as a handle for derivatization or as a basic catalytic site. The benzoylthiophene core, as a robust chromophore, suggests potential in photochemistry and photocatalysis.

One promising research avenue is the investigation of its use as a building block for novel organic photosensitizers, similar to how other thiophene-containing polymers have been used for photocatalytic hydrogen evolution. frontiersin.org The inherent structure could be incorporated into larger conjugated systems to create materials that absorb visible light and possess long-lived triplet excited states capable of driving chemical reactions. frontiersin.org Additionally, the potential for intramolecular photochemical reactions, such as photocyclization pathways analogous to those seen in styrylthiophenes, could lead to the synthesis of complex polycyclic aromatic systems. acs.org

Investigation of Solid-State Properties and Polymorphism relevant to Material Science

For any application in electronics or materials science, the solid-state characteristics of a compound are as important as its molecular properties. Future research must include a thorough investigation of the crystallography of this compound. The ability of the molecule to form hydrogen bonds via its amine group and engage in π-π stacking via its aromatic rings suggests that it may exhibit complex crystal packing.

A critical challenge is to identify and characterize potential polymorphs—different crystal structures of the same compound. Polymorphism can profoundly affect key material properties such as solubility, stability, charge mobility, and color. A comprehensive study would involve crystallizing the compound under various conditions and analyzing the resulting structures using single-crystal X-ray diffraction. Understanding how molecular packing influences electronic communication between adjacent molecules is paramount for designing efficient organic semiconductors. acs.org The study of its solid-state properties is therefore essential for assessing its potential in fields like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Q & A

Q. What are the key synthetic routes for (5-Benzoylthiophen-2-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzoylthiophene precursor with a methanamine derivative. A common approach is the reductive amination of 5-benzoylthiophene-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions (pH ~5) . Alternative methods include nucleophilic substitution of halogenated intermediates (e.g., 5-benzoyl-2-chlorothiophene) with ammonia or protected amines. Reaction conditions such as temperature (60–80°C), solvent (THF or DMF), and catalyst (e.g., Pd/C for hydrogenation) critically affect yield. For example, elevated temperatures (>80°C) may lead to decomposition of the benzoyl group, reducing purity .

Q. How can the physicochemical properties of this compound be characterized experimentally?

Key properties include:

- Solubility : Determined via shake-flask method in polar solvents (e.g., methanol, DMSO) at 25°C. Data from analogous methanamine derivatives suggest a solubility profile of ~15 mg/mL in DMSO .

- Thermal stability : Assessed using differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C.

- pKa : Estimated via potentiometric titration (predicted pKa ~9.5 due to the primary amine group) .

Table 1 : Representative Physicochemical Data

| Property | Method | Value | Reference |

|---|---|---|---|

| Solubility in DMSO | Shake-flask (25°C) | 15 ± 2 mg/mL | |

| Melting Point | DSC | 145–148°C | |

| LogP (octanol/water) | HPLC-derived | 2.3 ± 0.1 |

Advanced Research Questions

Q. How can structural modifications to the benzoyl or thiophene moieties enhance biological activity?

Structure-activity relationship (SAR) studies suggest:

- Benzoyl substitution : Electron-withdrawing groups (e.g., Cl at the para position) improve binding affinity to kinase targets by 3-fold compared to unsubstituted analogs, as shown in anti-cancer evaluations .

- Thiophene ring : Replacing sulfur with oxygen (furan) reduces metabolic stability due to increased susceptibility to CYP450 oxidation .

- Amine functionalization : Quaternary ammonium salts (e.g., dimethylamine derivatives) enhance blood-brain barrier penetration, critical for CNS-targeted applications .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. To address this:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₁NOS requires m/z 217.0662) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thiophene region (δ 6.8–7.2 ppm) by correlating H-C couplings .

- X-ray crystallography : Definitive proof of structure, as demonstrated for related benzoylthiophene derivatives .

Q. How can computational methods predict the metabolic pathways of this compound?

Density functional theory (DFT) calculations and molecular docking predict:

- Primary metabolic sites : Amine group (N-oxidation) and thiophene ring (S-oxidation).

- CYP450 interactions : Strong binding affinity to CYP3A4 (ΔG = -8.2 kcal/mol), suggesting potential for drug-drug interactions .

- In silico tools : Use SwissADME or ADMET Predictor™ to simulate hepatic clearance and plasma protein binding (>85%) .

Methodological Guidance

Q. What strategies mitigate side reactions during scale-up synthesis?

- Protection of the amine : Use Boc or Fmoc groups to prevent unwanted nucleophilic attacks during benzoylation .

- Catalyst optimization : Replace homogeneous catalysts (e.g., PdCl₂) with heterogeneous alternatives (e.g., Pd/Al₂O₃) to simplify purification .

- In-line monitoring : Employ FTIR or ReactIR to detect intermediate formation and adjust reaction parameters in real time .

Q. How should researchers validate conflicting solubility data across studies?

- Standardize protocols : Use the same solvent batches, temperature control (±0.5°C), and equilibration time (24 hr) .

- Cross-validate with HPLC : Compare shake-flask results with chromatographic purity (>98%) to rule out impurity interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.